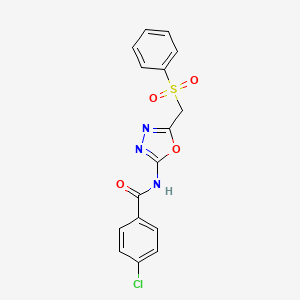

4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c17-12-8-6-11(7-9-12)15(21)18-16-20-19-14(24-16)10-25(22,23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPAUHPOGOIFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 4-Chloro-N-(5-((Phenylsulfonyl)methyl)-1,3,4-Oxadiazol-2-yl)Benzamide

Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives

The most widely reported method involves cyclocondensation of 4-chlorobenzohydrazide with a sulfone-containing carboxylic acid precursor.

Step 1: Synthesis of 4-Chlorobenzohydrazide

4-Chlorobenzoic acid is esterified with ethanol under acidic conditions to form ethyl 4-chlorobenzoate, which undergoes hydrazinolysis in the presence of hydrazine hydrate:

$$

\text{4-Cl-C}6\text{H}4\text{COOH} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH}} \text{4-Cl-C}6\text{H}4\text{COOEt} \xrightarrow{\text{NH}2\text{NH}2} \text{4-Cl-C}6\text{H}4\text{CONHNH}_2

$$

Yields typically exceed 90% after recrystallization from ethanol.

Step 2: Preparation of 2-[(Benzenesulfonyl)methyl]Benzoic Acid

Methyl 2-(bromomethyl)benzoate reacts with sodium benzenesulfinate in dimethylformamide (DMF) at room temperature, followed by alkaline hydrolysis:

$$

\text{CH}3\text{OCOC}6\text{H}4\text{CH}2\text{Br} + \text{PhSO}2\text{Na} \rightarrow \text{CH}3\text{OCOC}6\text{H}4\text{CH}2\text{SO}2\text{Ph} \xrightarrow{\text{NaOH}} \text{HOOC-C}6\text{H}4\text{CH}2\text{SO}2\text{Ph}

$$

This method achieves 75–85% yield and avoids side reactions due to mild conditions.

Step 3: Cyclization with Phosphorus Oxychloride

Equimolar amounts of 4-chlorobenzohydrazide and 2-[(benzenesulfonyl)methyl]benzoic acid are refluxed in phosphorus oxychloride (POCl₃) for 4–6 hours:

$$

\text{4-Cl-C}6\text{H}4\text{CONHNH}2 + \text{HOOC-C}6\text{H}4\text{CH}2\text{SO}2\text{Ph} \xrightarrow{\text{POCl}3} \text{Target Compound} + \text{H}_2\text{O}

$$

Key advantages include:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yields. A modified protocol involves:

- Dissolving 4-chlorobenzohydrazide (1 mmol) and 2-[(benzenesulfonyl)methyl]benzoic acid (1 mmol) in POCl₃ (5 mL).

- Irradiating at 100 W for 10 minutes.

- Quenching with ice-water and filtering the precipitate.

Results :

Structural Characterization and Analytical Data

Spectroscopic Analysis

Infrared (IR) Spectroscopy

- C=O Stretch : 1685–1695 cm⁻¹ (amide I band).

- C=N Stretch : 1550–1565 cm⁻¹ (oxadiazole ring).

- S=O Stretch : 1150–1170 cm⁻¹ (sulfone group).

¹H NMR (400 MHz, DMSO-d₆)

- Aromatic Protons : δ 7.45–8.25 (m, 9H, Ar-H).

- Methylene Group : δ 4.35 (s, 2H, CH₂SO₂).

- Amide NH : δ 10.12 (s, 1H).

GC-MS Analysis

Comparative Evaluation of Synthetic Methods

| Parameter | POCl₃ Reflux | Microwave |

|---|---|---|

| Reaction Time | 4–6 hours | 10 minutes |

| Yield | 65–70% | 82–85% |

| Energy Consumption | High | Low |

| Purification Required | Column chromatography | Recrystallization |

Microwave synthesis offers clear advantages in efficiency, though scalability remains a challenge for industrial applications.

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole moiety exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

- In a study involving a series of oxadiazole derivatives, compounds were screened against mycobacterial, bacterial, and fungal strains. The results demonstrated that many derivatives exhibited comparable or superior activity to standard antibiotics such as isoniazid and ciprofloxacin .

- The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the oxadiazole ring could enhance antimicrobial efficacy. For example, substituents on the phenyl group significantly influenced activity against Gram-positive bacteria and fungi .

Anticancer Potential

Recent studies have also highlighted the potential of 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide as an anticancer agent.

Case Study: Evaluation of Anticancer Activity

- A study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer activity by inducing apoptosis in cancer cells .

- Mechanistic studies suggested that these compounds may target specific pathways involved in cell proliferation and survival, making them candidates for further development as anticancer therapeutics .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may have additional therapeutic applications due to its unique chemical structure.

Potential Applications:

- Anti-inflammatory Activity: Some oxadiazole derivatives have shown promise in reducing inflammation in preclinical models. This suggests that this compound could be explored for anti-inflammatory properties.

- Analgesic Effects: Preliminary studies indicate that certain oxadiazole compounds may possess analgesic properties, warranting further investigation into their pain-relieving potential .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism by which 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide exerts its effects is primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the cellular pH balance, leading to reduced cell proliferation and increased apoptosis. The compound’s interaction with molecular targets involves binding to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Key Observations:

Sulfonyl/Sulfamoyl Groups: The target compound’s phenylsulfonylmethyl group differs from LMM5 and LMM11, which feature sulfamoyl moieties (e.g., benzyl(methyl)sulfamoyl). Sulfamoyl groups are known to enhance solubility and target binding in antifungal applications .

Chlorine Substitution :

- Both the target compound and Compound 3 () have a 4-chloro substituent on the benzamide ring, which is associated with improved lipophilicity and membrane permeability .

Heterocyclic Variations :

- Compounds like LMM11 (furan-2-yl) and Compound 22 (dihydrobenzo[d]dioxin) demonstrate that electron-rich aromatic systems on the oxadiazole ring can modulate biological activity. For example, furan-containing derivatives often exhibit enhanced antimicrobial properties .

Biological Activity

4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 344.79 g/mol

- CAS Number : Not specified in the sources.

The presence of the oxadiazole ring is significant for its biological activity, as this moiety is known to enhance pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit promising anticancer properties. For example, a related compound was shown to inhibit RET kinase activity, which is crucial in various cancers. The inhibition was assessed using ELISA-based kinase assays and demonstrated moderate to high potency against cancer cell lines .

The proposed mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival. The oxadiazole moiety may interact with cellular targets leading to apoptosis in cancer cells. In vitro studies have shown that these compounds can significantly reduce cell viability in RET-driven tumors .

Case Study 1: RET Kinase Inhibition

In a study evaluating the efficacy of various benzamide derivatives as RET kinase inhibitors, it was found that compounds containing the oxadiazole structure exhibited strong inhibition of RET activity both at the molecular and cellular levels. The study highlighted that one specific derivative led to a significant reduction in tumor growth in xenograft models .

Case Study 2: Neuroleptic Activity

Another area of investigation includes the neuroleptic potential of benzamide derivatives. Research has demonstrated that certain benzamide compounds exhibit antipsychotic effects comparable to established medications like haloperidol. The structure-activity relationship (SAR) analysis indicated that modifications at the benzamide core can enhance receptor affinity and efficacy .

Comparative Analysis of Biological Activity

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a hydrazide intermediate. Key steps include:

- Cyclization : Use of carbon disulfide and hydrazine hydrate under basic conditions (e.g., KOH) to form the oxadiazole core .

- Sulfonation : Introduction of the phenylsulfonylmethyl group using phenylsulfonyl chloride in the presence of a coupling agent .

- Benzamide coupling : Reaction of the intermediate with 4-chlorobenzoyl chloride under anhydrous conditions. Optimization involves precise control of temperature (60–80°C for cyclization), pH (basic for sulfonation), and solvent choice (e.g., DMF for polar aprotic conditions). Continuous flow reactors may enhance scalability .

Q. What spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR validate the connectivity of the oxadiazole ring, sulfonylmethyl group, and benzamide moiety. For example, the sulfonyl proton appears as a singlet near δ 4.5 ppm .

- X-ray Crystallography : Determines dihedral angles (e.g., 67.1° between oxadiazole and benzamide planes) and hydrogen-bonding networks (N–H⋯O/S interactions) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 387.41 for CHClNOS) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structural analogs exhibit:

- Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., sterol 14α-demethylase in fungi) via sulfonyl group interactions with catalytic residues .

- Anticancer Potential : Oxadiazole derivatives induce apoptosis by modulating kinases (e.g., GSK-3β) or histone deacetylases (HDACs) .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Sulfonylmethyl Group : Enhances solubility and target binding via polar interactions (e.g., with fungal CYP51 in VNI derivatives) .

- Chlorine Substituent : Increases lipophilicity, improving blood-brain barrier penetration in neurological targets .

- Phenylsulfonyl vs. Alkylsulfonyl : Phenyl groups improve metabolic stability but may reduce solubility .

Q. What computational strategies predict the compound’s binding modes with biological targets?

- Molecular Docking : Simulations with GSK-3β show hydrogen bonds between the oxadiazole N3 and Val135 (2.85–2.98 Å), stabilizing inhibitor-enzyme complexes .

- Molecular Dynamics (MD) : Assess stability of binding poses over time, critical for optimizing residence time in enzyme pockets .

- ADMET Prediction : Tools like Molinspiration validate Lipinski’s rule compliance (e.g., logP < 5) to prioritize lead compounds .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., MIC values for antimicrobial tests) and use reference strains .

- Purity Issues : Employ HPLC (>95% purity) and DSC to confirm crystallinity .

- Structural Confounders : Compare with analogs (e.g., replacing sulfonyl with morpholinosulfonyl) to isolate functional group effects .

Q. What strategies improve metabolic stability and bioavailability?

- Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkages .

- Cyclization : Convert labile amide bonds into stable heterocycles (e.g., oxadiazole) .

- Formulation : Use nanoemulsions or liposomes to enhance solubility of hydrophobic derivatives .

Methodological Considerations

- Synthetic Challenges : Trace metal impurities in sulfonation steps can reduce yields; use chelating agents like EDTA .

- Data Validation : Cross-validate crystallographic data with DFT-optimized structures to resolve atomic positional discrepancies .

- Contradictory SAR : Re-evaluate substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH) using Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.